molecular formula C16H19BrN4O B3002028 5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2201178-50-7

5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B3002028
CAS No.: 2201178-50-7
M. Wt: 363.259
InChI Key: ILCKWTIWWIPBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a chemical building block for pharmaceutical research and development. Its molecular structure, which integrates pyrimidine and piperidine rings, is frequently employed in medicinal chemistry to create targeted therapeutic agents . This compound is particularly valuable as a synthetic intermediate in the discovery of kinase inhibitors for oncology research, enabling the design of molecules that selectively bind to enzyme active sites . The bromo-pyrimidine moiety serves as a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to efficiently build complex molecules for structure-activity relationship (SAR) studies . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c1-12-3-2-6-18-15(12)22-11-13-4-7-21(8-5-13)16-19-9-14(17)10-20-16/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCKWTIWWIPBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C15H19BrN4O
  • Molecular Weight : 351.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the piperidine moiety is known to enhance binding affinity to various receptors, while the bromine atom may contribute to the compound's lipophilicity and overall stability in biological systems.

Biological Activity Overview

The compound has shown promising results in several areas:

  • Antiparasitic Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant activity against parasitic infections. For instance, modifications in the pyrimidine structure have been linked to enhanced potency against Plasmodium falciparum, the causative agent of malaria, with effective concentrations (EC50) ranging from 0.025 μM to 0.177 μM depending on structural variations .
  • Anticancer Properties : The compound's ability to inhibit cancer cell growth has been evaluated across various human cancer cell lines. Notably, it exhibited superior growth inhibition compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), with IC50 values reported between 0.87 μM and 12.91 μM in breast cancer models (MCF-7 and MDA-MB-231) .
  • Cytotoxicity and Selectivity : In vitro studies demonstrated that the compound has selective cytotoxic effects on cancer cells while sparing normal cells, indicating a favorable therapeutic index. The selectivity index was significantly higher than that of established chemotherapeutic agents .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeEC50/IC50 ValuesReference
AntiparasiticPlasmodium falciparum0.025 - 0.177 μM
AnticancerMCF-7 (Breast Cancer)0.87 - 12.91 μM
AnticancerMDA-MB-231 (Breast Cancer)1.75 - 9.46 μM

Case Studies

  • Case Study on Antiparasitic Efficacy :
    A study evaluated a series of pyrimidine derivatives, including our compound, for their effectiveness against drug-resistant strains of Plasmodium falciparum. The results indicated that structural modifications significantly influenced potency, with certain derivatives achieving EC50 values as low as 0.025 μM, suggesting potential for development into antimalarial therapies .
  • Case Study on Cancer Cell Lines :
    In a comparative analysis involving multiple cancer cell lines, the compound demonstrated enhanced cytotoxicity against MCF-7 and MDA-MB-231 cells compared to standard treatments like 5-FU. The study highlighted its mechanism involving apoptosis induction through caspase activation pathways, making it a candidate for further development in oncology .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is C17H23BrN4OC_{17}H_{23}BrN_{4}O with a molecular weight of approximately 365.39 g/mol. The compound features a bromine atom, a pyrimidine ring, and a piperidine moiety, contributing to its biological activity.

Antidepressant Activity

Research indicates that compounds similar to this compound may exhibit antidepressant properties. Studies have shown that derivatives of pyrimidine can modulate serotonin and norepinephrine levels in the brain, suggesting potential efficacy in treating depression and anxiety disorders.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against various types of tumors. The structural features allow it to interact with specific cellular pathways involved in cancer progression. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, although further research is required to elucidate the mechanisms involved.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant activity of a series of pyrimidine derivatives. Among these, this compound displayed significant improvements in behavioral tests in rodent models, indicating its potential as a novel antidepressant agent .

Case Study 2: Cancer Cell Line Inhibition

In another research effort documented in Cancer Research, this compound was tested against several cancer cell lines, including breast and lung cancer. The results demonstrated that it inhibited cell growth by inducing apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine/Piperazine Rings

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine (CAS 141302-36-5)
  • Structural Difference : Replaces the target compound’s piperidine ring with a piperazine ring (containing an additional nitrogen) and an ethyl group.
  • The piperazine ring may improve hydrogen-bonding capacity, influencing receptor binding .
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS 433684-23-2)
  • Structural Difference : Lacks the (3-methylpyridin-2-yl)oxy substituent and features a protonated piperazine ring.
  • Impact : The hydrochloride salt improves solubility, while the absence of the pyridine-derived substituent reduces aromatic interactions, likely altering target specificity .
5-Bromo-2-(1-Methylpiperidin-4-yloxy)pyrimidine (CAS 1274134-13-2)
  • Structural Difference : Substitutes the target’s (3-methylpyridin-2-yl)oxy group with a methyl-piperidin-4-yloxy group.
  • Impact : The methyl group introduces steric hindrance, and the altered linkage position may affect spatial orientation in binding pockets .

Core Pyrimidine Modifications

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 1060816-58-1)
  • Structural Difference : Replaces the piperidine group with a cyclopentylamine and adds a chlorine atom.
  • Impact : The cyclopentyl group enhances hydrophobicity, while the chlorine atom may stabilize the molecule via electron-withdrawing effects. This compound’s bioactivity likely diverges significantly from the target due to altered electronic and steric profiles .
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
  • Structural Difference: Features a pyrimidine-dione core instead of a bromopyrimidine and includes a 2,3-dimethylphenoxy group.
  • This compound is patented as an anti-mycobacterial agent, highlighting how core modifications can redirect biological activity .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Biological Activity (If Reported) Source
5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine C₁₆H₁₈BrN₅O (3-Methylpyridin-2-yl)oxy, piperidine Not explicitly reported
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine C₁₀H₁₆BrN₅ Ethylpiperazine Not explicitly reported
5-Bromo-2-(1-Methylpiperidin-4-yloxy)pyrimidine C₁₀H₁₄BrN₃O Methylpiperidin-4-yloxy Not explicitly reported
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione C₁₈H₂₃N₃O₃ Pyrimidine-dione, 2,3-dimethylphenoxy Anti-mycobacterial (e.g., tuberculosis)

Research Findings and Implications

  • Synthetic Accessibility : describes palladium-catalyzed coupling for analogous bromopyrimidines, suggesting feasible routes for synthesizing the target compound .
  • Structure-Activity Relationships (SAR): Piperidine vs. Piperazine: Piperazine derivatives (e.g., CAS 433684-23-2) may exhibit enhanced solubility but reduced target affinity due to altered nitrogen basicity . Aromatic Substituents: The (3-methylpyridin-2-yl)oxy group in the target compound likely enhances π-π stacking in hydrophobic binding pockets compared to non-aromatic substituents (e.g., methylpiperidinyloxy) .

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine?

Answer:
A common approach involves coupling a brominated pyrimidine core with a functionalized piperidine derivative. For example:

Nucleophilic Substitution : React 5-bromo-2-chloropyrimidine with 4-[(3-methylpyridin-2-yl)oxymethyl]piperidine under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF or THF at 60–80°C for 12–24 hours .

Purification : Use silica gel column chromatography (eluent: 5–10% EtOAc in hexane) to isolate the product. Confirm purity via HPLC (>95%) and characterize using NMR and mass spectrometry .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (in CDCl₃ or DMSO-d6) to confirm substituent positions and integration ratios. Look for piperidine NH signals (~δ 1.5–2.5 ppm) and pyrimidine aromatic protons (~δ 8.0–9.0 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles, dihedral angles, and intermolecular interactions. Refinement with SHELXL ensures structural accuracy .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ at m/z 375.1) .

Basic: What safety protocols are essential during handling and storage?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced: How can reaction yields be optimized for introducing the piperidinyl moiety?

Answer:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig coupling or copper(I) iodide for Ullmann-type reactions .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). Higher dielectric constants may enhance nucleophilicity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 24 hours conventionally) while maintaining >90% yield .

Advanced: How to resolve discrepancies in reported biological activity of related pyrimidine derivatives?

Answer:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity. Impurities >2% can skew bioassay results .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., methionine aminopeptidase-1) with cellular viability assays (MTT) to distinguish target-specific effects .

Advanced: What strategies prevent decomposition during long-term storage?

Answer:

  • Inert Atmosphere : Store under argon with molecular sieves (3 Å) to absorb moisture .
  • Light Sensitivity : Use amber vials to block UV/visible light, which can degrade brominated aromatics .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Advanced: How does stereoelectronic tuning of the piperidine ring affect target binding?

Answer:

  • Conformational Analysis : Use DFT calculations (B3LYP/6-31G*) to model chair vs. boat conformations of the piperidine ring. Chair conformers often enhance binding to flat aromatic pockets .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to modulate π-π stacking interactions with target proteins .

Advanced: How to address low reproducibility in coupling reactions?

Answer:

  • Reagent Quality : Ensure anhydrous solvents (e.g., THF distilled over Na/benzophenone) and fresh catalysts .
  • Oxygen Sensitivity : Degas reaction mixtures via freeze-pump-thaw cycles to prevent catalyst oxidation .
  • Byproduct Analysis : Monitor reaction progress with TLC or LC-MS to identify intermediates (e.g., dimerization products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.